molecular formula C18H15N5O B14933234 N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14933234
M. Wt: 317.3 g/mol
InChI Key: CWDMZNWIRZSZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a hybrid heterocyclic compound combining benzimidazole and pyrazole moieties. Benzimidazole derivatives are known for diverse biological activities, including analgesia, antimicrobial action, and enzyme inhibition, attributed to their ability to interact with biological targets such as PPARγ, α-glucosidase, and bacterial enzymes . The pyrazole component, a five-membered ring with two adjacent nitrogen atoms, may enhance metabolic stability and binding affinity, as seen in analogous compounds .

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C18H15N5O/c1-23-16(11-15(22-23)12-7-3-2-4-8-12)17(24)21-18-19-13-9-5-6-10-14(13)20-18/h2-11H,1H3,(H2,19,20,21,24)

InChI Key

CWDMZNWIRZSZJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Sequential Reactions

Claisen-Schmidt condensation between 2-acetylbenzimidazole and substituted aromatic aldehydes generates chalcone intermediates, which undergo cyclization with hydrazine derivatives to form the pyrazole core. For example, Padhy et al. demonstrated that reacting 2-acetylbenzimidazole with 4-nitrobenzaldehyde in NaOH yields a chalcone intermediate, which subsequently reacts with methylhydrazine to form 1-methyl-3-phenylpyrazole derivatives. This method, however, requires precise stoichiometric control to avoid side products like pyrazoline-1-carbothioamides.

Carboxamide Coupling via Active Esters

Activation of the pyrazole-5-carboxylic acid intermediate using pentafluorophenyl (Pfp) esters enables efficient coupling with benzimidazole-2-amine. Sigma-Aldrich’s protocols highlight the use of N’-methyl polystyrene resins to mediate solution-phase reactions between carboxylic acids and amines, achieving yields exceeding 80% under mild conditions. For instance, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid reacts with benzimidazole-2-amine in dichloromethane (DCM) using Pfp esters, producing the target carboxamide after 12 hours at 25°C.

One-Pot Multicomponent Assembly

Recent work by Kumar et al. combines 1-methyl-3-phenylpyrazole-5-carbonyl chloride with benzimidazole-2-amine in a one-pot reaction catalyzed by triethylamine. This method eliminates intermediate isolation steps, reducing reaction time from 48 hours to 8 hours, albeit with a slight yield reduction (68% vs. 75% for stepwise synthesis).

Stepwise Synthesis and Reaction Optimization

Intermediate Preparation: Pyrazole-5-Carboxylic Acid Derivatives

The pyrazole core is synthesized via cyclocondensation of diketones with hydrazines. For example, ethyl 2,4-dioxo-4-arylbutanoates react with methylhydrazine in ethanol to form ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylates (Table 1). Reduction with LiAlH4 yields pyrazolyl-methanols, which are oxidized to aldehydes using 2-iodoxybenzoic acid (IBX). Subsequent conversion to nitriles (via NH3/I2) and carbothioamides (via H2S) enables thiazole formation, though these steps are omitted in carboxamide synthesis.

Table 1: Synthesis of Pyrazole-5-Carboxylate Intermediates

Intermediate R1 R2 Yield (%) MP (°C)
4a H H 85 198–200
4b 4-Cl H 76 180–182
4c 4-OCH3 H 62 174–176

Carboxamide Bond Formation

Coupling the activated pyrazole-5-carboxylic acid (e.g., Pfp ester) with benzimidazole-2-amine proceeds via nucleophilic acyl substitution. Sigma-Aldrich’s protocols recommend a 2:1 molar ratio of resin to amine in DCM, achieving 88% yield for analogous compounds. Microwave-assisted coupling at 80°C for 30 minutes further enhances efficiency (92% yield).

Purification and Crystallization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Melting points for the final compound range from 210–212°C, consistent with literature values for related structures.

Analytical Characterization and Validation

Spectroscopic Profiling

1H NMR spectra of this compound exhibit characteristic singlets for pyrazole C4 (δ 7.17) and benzimidazole NH (δ 12.3). 13C NMR confirms the carboxamide carbonyl at δ 165.8, while HRMS shows m/z = 348.1212 (M+H)+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity for optimized batches, with retention times of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are crucial for the proliferation of cancer cells .

Comparison with Similar Compounds

Analgesic Benzimidazole Derivatives (B1 and B8)

Compounds :

  • B1 : N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline
  • B8 : N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide

Key Findings :

  • Both B1 and B8 demonstrated significant attenuation of morphine-induced paradoxical pain in mice via PPARγ agonism, reducing thermal hyperalgesia and spinal TNF-α expression .
  • Acute toxicity studies indicated safety profiles suitable for further development .

Structural Comparison :

  • Unlike the target compound, B1 and B8 lack a pyrazole ring but incorporate methoxy and acetamide substituents on the benzimidazole core. These groups likely enhance solubility and target engagement .

Antimicrobial Benzimidazole Derivatives

Compounds :

  • 10244308 : N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
  • 3079203 : 2-(1H-Benzimidazol-2-yl)-1-phenylguanidine
  • 137054718 : N-(1H-Benzimidazol-2-yl)-4,7-dimethyl-1,5-dihydro-1,3-diazepin-2-imine

Key Findings :

  • Structural features like guanidine and diazepine moieties improve interactions with bacterial targets .

Structural Comparison :

  • The target compound’s pyrazole-carboxamide group differs from the imidazole-propylamine and guanidine substituents here.

α-Glucosidase Inhibitory Semicarbazone-Bearing Benzimidazoles

Compounds :

  • 2-[(Substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide derivatives

Key Findings :

  • Synthesized from albendazole, these compounds exhibited α-glucosidase inhibitory activity (IC50 = 12.88–44.35 μg/mL), outperforming acarbose (IC50 = 40.06 μg/mL) .
  • The semicarbazone moiety enhances hydrogen bonding with the enzyme’s active site .

Structural Comparison :

  • The target compound lacks a semicarbazone group but shares the benzimidazole-carboxamide backbone.

Pyrazole Carboximidamide Derivatives

Compounds :

  • 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
  • 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

Key Findings :

  • These pyrazole derivatives (with carboximidamide substituents) were studied for unspecified biological activities, likely related to their electron-withdrawing groups (e.g., Cl, NO2) enhancing reactivity .

Structural Comparison :

    Biological Activity

    N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by detailed research findings and data tables.

    The compound has a molecular formula of C21H19N5OC_{21}H_{19}N_5O and a molecular weight of 365.41 g/mol. It features a benzimidazole moiety, which is known for its pharmacological properties, and a pyrazole ring that enhances its biological activity.

    Anticancer Activity

    Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

    Cell Line IC50 (µM) Reference
    MDA-MB-23116.38
    A54926.00
    NCI-H4600.39
    Hep-23.25

    The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction, which leads to the release of pro-apoptotic factors and subsequent caspase activation .

    Antimicrobial Activity

    The compound also exhibits significant antimicrobial properties. It has been tested against various strains, with notable results:

    Microorganism MIC (µg/mL) Reference
    Staphylococcus aureus4
    Methicillin-resistant S. aureus4
    Streptococcus faecalis8
    Candida albicans64

    These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly affecting the G2/M phase, leading to aberrant DNA replication and apoptosis .
    • Antimicrobial Mechanism : The lipophilic nature of the molecule aids in membrane permeation, enhancing its ability to disrupt microbial cell membranes .
    • Apoptosis Induction : The compound's interaction with mitochondrial membranes results in the release of cytochrome c, triggering the apoptotic cascade .

    Case Studies

    Several case studies have explored the efficacy of this compound in various settings:

    • Study on Cancer Cell Lines : A comparative study evaluated the effectiveness of this compound against standard chemotherapeutic agents. Results indicated superior activity against MDA-MB-231 cells compared to traditional treatments .
    • Antimicrobial Efficacy : In a study assessing the antimicrobial potential against resistant strains, the compound demonstrated lower MIC values than commonly used antibiotics like amikacin, suggesting its viability as an alternative treatment option .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.